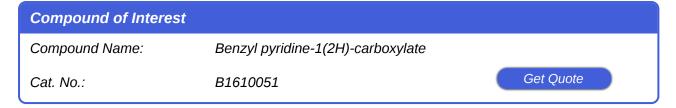


## Spectroscopic and Synthetic Profile of Benzyl pyridine-1(2H)-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, Mass Spectrometry) and a detailed experimental protocol for the synthesis of **Benzyl pyridine-1(2H)-carboxylate**. This information is critical for researchers engaged in the synthesis, characterization, and application of novel pyridine-based compounds in medicinal chemistry and drug development.

### **Spectroscopic Data**

Due to the limited availability of published spectroscopic data for the specific title compound, the following tables present a representative dataset compiled from the analysis of structurally analogous N-alkoxycarbonyl-1,2-dihydropyridine derivatives. These values serve as a reliable reference for the characterization of **Benzyl pyridine-1(2H)-carboxylate**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted ¹H NMR Spectroscopic Data for **Benzyl pyridine-1(2H)-carboxylate** in CDCl₃



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.30-7.40	m	5H	Phenyl-H
~6.80-6.90	m	1H	H-6
~6.00-6.10	m	1H	H-3
~5.20-5.30	m	1H	H-4
~5.15	S	2H	Benzyl-CH <sub>2</sub>
~4.80-4.90	m	1H	H-5
~4.40-4.50	m	2H	H-2

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **Benzyl pyridine-1(2H)-carboxylate** in CDCl<sub>3</sub>

Chemical Shift (δ) ppm	Assignment
~154.0	C=O (Carbamate)
~136.0	Phenyl C (quaternary)
~128.5	Phenyl CH
~128.0	Phenyl CH
~127.8	Phenyl CH
~125.0	C-6
~122.0	C-4
~105.0	C-3
~98.0	C-5
~67.0	Benzyl-CH <sub>2</sub>
~45.0	C-2



## Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for Benzyl pyridine-1(2H)-carboxylate

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1720	Strong	C=O stretch (Carbamate)
~1680	Strong	C=C stretch (Dihydropyridine ring)
~1600, ~1490, ~1450	Medium	Aromatic C=C stretch
~1230	Strong	C-N stretch
~1100	Strong	C-O stretch
~750, ~700	Strong	Aromatic C-H bend (out-of- plane)

### Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for Benzyl pyridine-1(2H)-carboxylate

m/z	lon
215	[M]+
108	[M - C <sub>7</sub> H <sub>7</sub> O <sub>2</sub> ] <sup>+</sup> (Loss of benzyl chloroformate fragment)
91	[C7H7]+ (Benzyl cation)
79	[C₅H₅N] <sup>+</sup> (Dihydropyridinium cation)

# Experimental Protocol: Synthesis of Benzyl pyridine-1(2H)-carboxylate

#### Foundational & Exploratory





The following protocol describes a general and effective method for the synthesis of N-alkoxycarbonyl-1,2-dihydropyridines, which can be specifically adapted for the preparation of **Benzyl pyridine-1(2H)-carboxylate**.

#### Materials:

- Pyridine
- · Benzyl chloroformate
- Sodium borohydride (NaBH<sub>4</sub>)
- · Methanol (MeOH), anhydrous
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

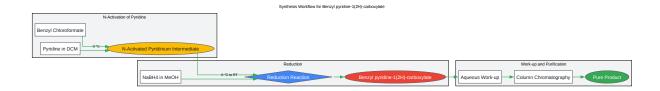
- N-Activation of Pyridine: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. To this solution, add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0 °C. Stir the reaction mixture at this temperature for 30 minutes.
- Reduction: In a separate flask, prepare a solution of sodium borohydride (1.5 equivalents) in anhydrous methanol. Add this solution dropwise to the reaction mixture from step 1 at 0 °C.
  After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine.



 Purification: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure Benzyl pyridine-1(2H)-carboxylate.

#### **Visualizations**

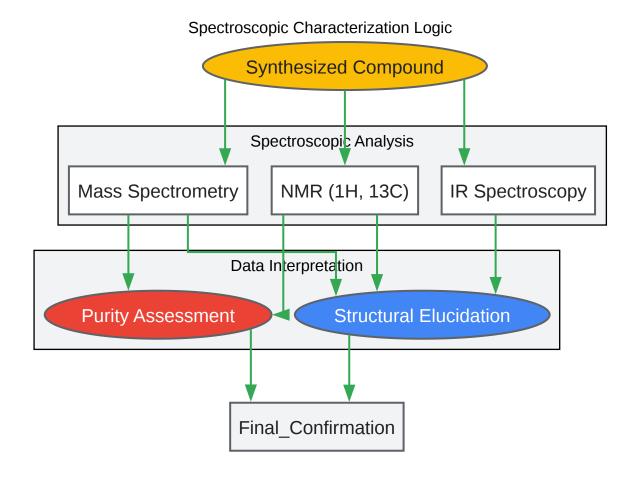
The following diagrams illustrate the key experimental workflow for the synthesis of **Benzyl pyridine-1(2H)-carboxylate**.



Click to download full resolution via product page

Caption: Synthesis workflow for Benzyl pyridine-1(2H)-carboxylate.





Click to download full resolution via product page

Caption: Logical workflow for spectroscopic characterization.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Benzyl pyridine-1(2H)-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1610051#spectroscopic-data-nmr-ir-mass-spec-for-benzyl-pyridine-1-2h-carboxylate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com